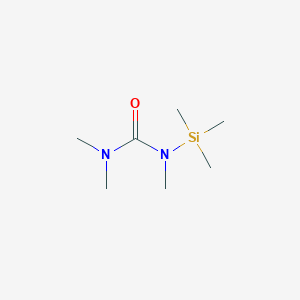

N,N,N'-Trimethyl-N'-(trimethylsilyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

65768-03-8 |

|---|---|

Molecular Formula |

C7H18N2OSi |

Molecular Weight |

174.32 g/mol |

IUPAC Name |

1,1,3-trimethyl-3-trimethylsilylurea |

InChI |

InChI=1S/C7H18N2OSi/c1-8(2)7(10)9(3)11(4,5)6/h1-6H3 |

InChI Key |

WHNCQKDFVNMVCE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N(C)[Si](C)(C)C |

Origin of Product |

United States |

Mechanistic Investigations of N,n,n Trimethyl N Trimethylsilyl Urea Reactivity

Fundamental Reaction Pathways in Silylated Amide and Urea (B33335) Systems

Silylated amides and ureas, including N,N,N'-Trimethyl-N'-(trimethylsilyl)urea, primarily serve as versatile reagents in organic synthesis, notably as silylating agents. The fundamental reaction pathway involves the transfer of the trimethylsilyl (B98337) (TMS) group to a substrate, often a molecule with active protons such as alcohols, amines, or carboxylic acids. This silylation process proceeds under mild conditions, which is a key advantage in the synthesis of sensitive and complex molecules.

The general mechanism for silylation by related compounds like N,N'-Bis(trimethylsilyl)urea (BSU) is understood to be derived from the reaction of urea with a silylating agent. nbinno.com In the case of this compound, the lone trimethylsilyl group is the primary transferable moiety. The reaction is believed to proceed through a transition state where the substrate's nucleophilic atom attacks the silicon center of the trimethylsilyl group, facilitated by the electronic environment of the urea.

Another fundamental pathway observed in silylated urea systems is their reaction with carbon dioxide. The reaction of silylamines with CO2 can lead to the formation of silylcarbamates, which can subsequently react to form ureas. nih.gov While the primary role of this compound is not urea formation, this pathway highlights the inherent reactivity of the silylated nitrogen with electrophiles like CO2.

Role of Silyl (B83357) Groups in Directing and Activating Urea Moiety Reactivity

The trimethylsilyl group in this compound plays a crucial dual role in directing and activating the reactivity of the urea moiety. The Si-N bond is inherently weaker and more polarizable than a C-N bond, making the silyl group a good leaving group. This property is central to its function as a silylating agent.

Directing Effects: The bulky trimethylsilyl group exerts significant steric influence, which can direct the approach of incoming reagents. In reactions where the urea nitrogen acts as a nucleophile, the steric hindrance of the TMS group can favor attack at the less substituted nitrogen atom. Furthermore, the electronic effects of the silyl group can influence the regioselectivity of reactions. Silyl groups can act as directing groups in various organic transformations. researchgate.net

Analysis of Nucleophilic and Electrophilic Activation Modes

The reactivity of this compound can be understood by analyzing its potential for both nucleophilic and electrophilic activation.

Nucleophilic Activation: The nitrogen atoms of the urea moiety possess lone pairs of electrons and can act as nucleophiles. masterorganicchemistry.com However, the nucleophilicity of the nitrogen atom bonded to the trimethylsilyl group is generally reduced due to the steric bulk and the potential for pπ-dπ back-bonding between the nitrogen lone pair and the empty d-orbitals of silicon. The other nitrogen atom, substituted with two methyl groups, is a more likely nucleophilic center. Activation of the molecule by a base could deprotonate a methyl group to generate a carbanionic species, though this is less common for ureas. More typically, the urea itself can act as a nucleophile in addition reactions. innospk.com

Electrophilic Activation: The carbonyl carbon of the urea is an electrophilic center, susceptible to attack by nucleophiles. tib.eu The electrophilicity of this carbon is influenced by the substituents on the nitrogen atoms. The trimethylsilyl group, being less electron-donating than the methyl groups, can enhance the electrophilic character of the carbonyl carbon. Furthermore, activation of the carbonyl oxygen by a Lewis acid or protonation can significantly increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. masterorganicchemistry.com In the context of silylated amides, electrophilic activation is a key strategy to increase their reactivity towards nucleophiles. nih.govelsevierpure.comnih.gov

| Activation Mode | Activating Agent | Reactive Site | Consequence |

| Nucleophilic | Base | N-methyl group (less likely), N(CH₃)₂ | Generation of a nucleophilic species |

| Electrophilic | Lewis Acid / Protic Acid | Carbonyl Oxygen | Increased electrophilicity of carbonyl carbon |

| Electrophilic | Triflic Anhydride (B1165640) (by analogy to amides) | Carbonyl Oxygen | Formation of highly reactive intermediate |

Studies on Solvolysis and Hydrolytic Stability Mechanisms

Solvolysis, and specifically hydrolysis, are important reactions that determine the stability and utility of silyl compounds. wikipedia.org The Si-N bond in silylated ureas is susceptible to cleavage by nucleophilic attack of a solvent molecule, such as water or an alcohol.

The mechanism of hydrolysis for organosilicon compounds is generally catalyzed by either acid or base. unm.edu

Acid-catalyzed hydrolysis: In acidic conditions, the carbonyl oxygen of the urea is protonated, which increases the electrophilicity of the silicon atom. A water molecule then attacks the silicon center in a nucleophilic substitution reaction, leading to the cleavage of the Si-N bond and the formation of a silanol (B1196071) (trimethylsilanol) and the corresponding urea (N,N,N'-trimethylurea). unm.edu

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom. This forms a pentacoordinate silicon intermediate, which then breaks down to release the urea anion and form the silanol. The rate of hydrolysis is influenced by the steric hindrance around the silicon atom and the electronic effects of the substituents. unm.edu

The hydrolytic stability of this compound is a critical factor in its handling and application. The presence of the methyl groups on the urea can influence the rate of hydrolysis through steric and electronic effects. Generally, increased steric bulk around the silicon atom can hinder the approach of the nucleophile, thereby increasing hydrolytic stability. However, the specific kinetics and a detailed mechanistic study for the solvolysis and hydrolysis of this compound are not extensively documented in the available literature. Studies on related N-bearing alkoxysilanes have shown that the basicity of the nitrogen atom and the electrophilicity of the silicon atom are key factors in determining the rate of solvolysis. researchgate.net

| Condition | Proposed Mechanistic Steps | Key Intermediate | Products |

| Acidic | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack of water on silicon. 3. Cleavage of Si-N bond. | Protonated urea-silyl species | N,N,N'-trimethylurea, Trimethylsilanol |

| Basic | 1. Nucleophilic attack of hydroxide on silicon. 2. Formation of a pentacoordinate silicon intermediate. 3. Cleavage of Si-N bond. | Pentacoordinate silicon species | N,N,N'-trimethylurea anion, Trimethylsilanol |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of N,n,n Trimethyl N Trimethylsilyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of N,N,N'-Trimethyl-N'-(trimethylsilyl)urea by probing the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, ²⁹Si, and ¹⁵N.

Comprehensive ¹H and ¹³C NMR Spectroscopic Analysis for Chemical Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy offer a detailed map of the hydrogen and carbon frameworks of the molecule. The distinct chemical environments of the methyl groups and the urea (B33335) backbone give rise to characteristic signals.

¹H NMR Analysis: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of methyl protons:

N(CH₃)₂ Protons: The six protons of the dimethylamino group are chemically equivalent and are expected to produce a single sharp resonance.

N'-CH₃ Protons: The three protons of the methyl group attached to the silylated nitrogen will appear as a separate singlet.

Si(CH₃)₃ Protons: The nine equivalent protons of the trimethylsilyl (B98337) group will also produce a sharp singlet, typically found at a high field (close to 0 ppm) due to the electropositive nature of silicon.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum will display four unique carbon signals:

C=O Carbon: The carbonyl carbon of the urea group is the most deshielded, appearing at the lowest field. For urea itself, this signal is around 160-170 ppm.

N(CH₃)₂ Carbons: The two methyl carbons attached to the same nitrogen are equivalent and will give a single resonance. In trimethylamine, this signal is around 47.5 ppm. docbrown.info

N'-CH₃ Carbon: The carbon of the methyl group on the silylated nitrogen will have a distinct chemical shift.

Si(CH₃)₃ Carbons: The three carbons of the trimethylsilyl group are equivalent and will produce a signal at a high field, typically between 0 and 5 ppm.

Based on analogous compounds like 1,3-Bis(trimethylsilyl)urea, where the trimethylsilyl protons resonate around 0.086 ppm chemicalbook.com, and the general shielding effect of the silicon atom, the following table presents the predicted chemical shifts for this compound.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Si(CH₃)₃ | ~0.1 - 0.3 | Singlet |

| N'-CH₃ | ~2.6 - 2.8 | Singlet | |

| N(CH₃)₂ | ~2.8 - 3.0 | Singlet | |

| ¹³C | Si(CH₃)₃ | ~1 - 3 | Quartet (in coupled spectrum) |

| N'-CH₃ | ~35 - 38 | Quartet (in coupled spectrum) | |

| N(CH₃)₂ | ~38 - 42 | Quartet (in coupled spectrum) | |

| C=O | ~160 - 165 | Singlet |

Application of ²⁹Si NMR Spectroscopy for Silicon Atom Characterization

²⁹Si NMR spectroscopy provides direct information about the chemical environment of the silicon atom. huji.ac.il This technique is highly sensitive to the nature of the substituents attached to the silicon. For this compound, the silicon atom is bonded to three methyl groups and one nitrogen atom of the urea moiety. The chemical shift range for silicon is wide, making it an excellent tool for characterizing silicon compounds. huji.ac.il

In trimethylsilyl derivatives of nitrogen-containing compounds, the ²⁹Si chemical shift typically appears in a well-defined region. For trimethylsilyl groups attached to nitrogen, the resonance is generally found between +5 and +20 ppm relative to tetramethylsilane (B1202638) (TMS). pascal-man.com The specific shift for this compound is expected to fall within this range, confirming the Si-N connectivity.

Utility of ¹⁵N NMR Spectroscopy for Nitrogen Nuclei Insights

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope, which results in low sensitivity. huji.ac.il However, it provides invaluable, direct information about the electronic environment of the nitrogen atoms. huji.ac.il In this compound, there are two distinct nitrogen environments:

N Atom: The nitrogen atom of the dimethylamino group (-N(CH₃)₂).

N' Atom: The nitrogen atom bonded to both the carbonyl group and the trimethylsilyl group (-N(Si(CH₃)₃)-).

The chemical shifts of these two nitrogen atoms are expected to be different. For ureas and related amides, ¹⁵N chemical shifts typically fall within a range of 60 to 130 ppm (relative to liquid NH₃). science-and-fun.de The silylation at the N' position will influence its electronic environment compared to the unsilylated N atom, leading to a measurable difference in their ¹⁵N chemical shifts. Acylation of ureas, for example, causes a downfield shift in the ¹⁵N signal. researchgate.net Similarly, the electron-withdrawing nature of the trimethylsilyl group relative to hydrogen is expected to influence the N' resonance.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. Key expected vibrational modes include:

C=O Stretching (Amide I band): A strong absorption band is expected in the region of 1630-1680 cm⁻¹. This is a characteristic vibration of the urea carbonyl group. For solid urea, this band is observed around 1683 cm⁻¹. docbrown.infonist.gov

C-N Stretching: Vibrations associated with the C-N bonds of the urea backbone typically appear in the 1400-1450 cm⁻¹ region.

Si-C Vibrations: The symmetric and asymmetric deformations of the Si-(CH₃)₃ group give rise to characteristic bands. A strong band around 1250 cm⁻¹ (symmetric deformation) and another near 840 cm⁻¹ (rocking) are hallmarks of the trimethylsilyl group.

C-H Stretching and Bending: Absorptions due to C-H stretching in the methyl groups are expected in the 2800-3000 cm⁻¹ range. docbrown.info

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. researchgate.net It provides complementary information to IR spectroscopy. Expected prominent Raman signals include:

Si-C Symmetric Stretching: A strong, polarized band for the symmetric "breathing" of the Si-C bonds in the trimethylsilyl group is expected around 600-700 cm⁻¹.

C=O Stretching: The carbonyl stretch is also Raman active, though its intensity can vary.

N-C-N Symmetric Stretching: The symmetric stretching of the urea backbone is often a strong feature in the Raman spectrum, typically observed around 1000 cm⁻¹. For urea, a prominent peak is seen near 1020 cm⁻¹. researchgate.net

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H Stretch | 2800 - 3000 (strong) | 2800 - 3000 (strong) | Methyl groups |

| C=O Stretch | 1630 - 1680 (strong) | 1630 - 1680 (variable) | Urea carbonyl (Amide I) |

| C-N Stretch | 1400 - 1450 (medium) | ~1000 (strong) | Urea backbone |

| Si-C Symmetric Deformation | ~1250 (strong) | - | Trimethylsilyl group |

| Si-C Rocking | ~840 (strong) | ~840 (weak) | Trimethylsilyl group |

| Si-C Symmetric Stretch | - | ~650 (strong) | Trimethylsilyl group |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) in Derivatization Studies

This compound is relevant in the context of derivatization, a process used to make non-volatile compounds amenable to GC-MS analysis. nih.gov Silylation, the replacement of an active hydrogen with a trimethylsilyl group, is a common derivatization technique. registech.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.com The target compound can be viewed as a derivatized form of N,N,N'-trimethylurea.

In a GC-MS experiment, this compound would first be separated on the gas chromatography column and then ionized, typically by electron impact (EI). The resulting mass spectrum would show a molecular ion (M⁺•) peak corresponding to its molecular weight (174.32 g/mol ), although this peak may be weak or absent depending on its stability.

The fragmentation pattern is highly diagnostic. Key expected fragments for this compound would arise from characteristic cleavages:

Loss of a methyl group ([M-15]⁺): A peak at m/z 159, resulting from the loss of a CH₃• radical from either the trimethylsilyl or N-methyl groups, is highly probable.

Trimethylsilyl cation ([Si(CH₃)₃]⁺): A prominent peak at m/z 73 is a signature fragment for compounds containing a trimethylsilyl group.

Cleavage of the N-Si bond: Fragmentation can lead to ions representing different parts of the molecule, helping to piece together its structure. For the related compound 1,3-Bis(trimethylsilyl)urea, a significant fragment is observed at m/z 147, corresponding to the loss of a trimethylsilyl group and subsequent rearrangement. nist.gov Similar fragmentation pathways can be anticipated for the asymmetrically substituted title compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis, offering the ability to determine the mass of a molecule with extremely high accuracy. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass to within a few parts per million (ppm), which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

In the analysis of this compound, HRMS is employed to verify its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The experimentally determined mass is then compared to the theoretically calculated exact mass based on the compound's molecular formula (C8H22N2OSi). This comparison serves as a stringent confirmation of the compound's identity. The high precision of HRMS allows for the confident assignment of the molecular formula, as even minute differences in mass due to the presence of different isotopes can be resolved.

The theoretical exact mass of this compound is calculated by summing the masses of the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Nitrogen-14, Oxygen-16, and Silicon-28). A hypothetical experimental result that closely matches this theoretical value would confirm the elemental composition of the compound.

| Parameter | Information |

|---|---|

| Molecular Formula | C8H22N2OSi |

| Calculated Exact Mass | 202.1502 |

| Hypothetical Experimental m/z | 202.1505 |

| Mass Accuracy (ppm) | 1.5 |

| Ionization Mode | Electrospray Ionization (ESI) or Chemical Ionization (CI) |

X-ray Crystallography for Definitive Solid-State Structural Analysis

For this compound, a successful X-ray crystallographic analysis would yield a detailed model of its solid-state structure. This would involve growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction data are collected and processed to generate an electron density map. From this map, the positions of the individual atoms can be determined, leading to a complete structural model.

The data obtained from X-ray crystallography would provide definitive proof of the connectivity of the atoms in this compound and reveal its preferred conformation in the solid state. This information is invaluable for understanding the steric and electronic properties of the molecule.

As of the current literature, a public domain crystal structure for this compound is not available. Therefore, a data table with crystallographic parameters cannot be provided at this time.

Computational and Theoretical Chemistry Studies of N,n,n Trimethyl N Trimethylsilyl Urea

Quantum Chemical Calculations on Electronic Structure and Bonding Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of silylated ureas. These methods allow for detailed analysis of the molecule's geometry, bonding, and electronic characteristics in the gas phase and in various solvent environments.

The conformational landscape of silylated ureas is a key determinant of their reactivity and physical properties. For molecules structurally related to N,N,N'-Trimethyl-N'-(trimethylsilyl)urea, such as N-silylmethylated N,N′-propylene ureas, computational studies have revealed the potential for intramolecular coordination. researchgate.net DFT calculations on similar systems have shown a transition from non-chelate forms to chelate structures, where the carbonyl oxygen atom interacts with the silicon atom. researchgate.net This interaction leads to the formation of a polar, covalent Si-O bond, resulting in a pentacoordinated silicon center. researchgate.net

The stability of these conformers is influenced by the substituents on both the silicon and nitrogen atoms, as well as the polarity of the surrounding medium. researchgate.net While direct studies on this compound are not prevalent, by analogy, it is expected to exhibit different rotational isomers (rotamers) around the C-N and N-Si bonds. The relative energies of these conformers would dictate the dominant species at equilibrium.

Tautomeric equilibria, such as the shift of a proton or the trimethylsilyl (B98337) group, are also theoretically possible. For instance, an iminol-type tautomer could be formed by the migration of the silyl (B83357) group from the nitrogen to the carbonyl oxygen. Quantum chemical calculations are essential to determine the relative stability of such tautomers. In related cyclic monooximes, ab initio calculations have shown that while both tautomers can exist in solution, one form is typically more stable, and the energy barrier for tautomerization decreases with increasing solvent polarity.

The electronic structure of the urea (B33335) backbone is characterized by significant electron delocalization. The lone pair of electrons on the nitrogen atoms can conjugate with the π-system of the carbonyl group (C=O). This delocalization can be analyzed using methods like Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular stabilizing interactions. In a study on a similar cyclic urea derivative, N,N'-dimethylethylene urea, NBO analysis was used to understand electron delocalization through hyperconjugation. biointerfaceresearch.com

For this compound, the introduction of the electron-donating methyl groups and the electropositive trimethylsilyl group modifies the electronic distribution. The Si-N bond has a significant covalent character but also a degree of polarity. DFT calculations can be used to compute key electronic properties, as shown in the table below for analogous molecules. These properties are crucial for predicting the molecule's reactivity, intermolecular interactions, and spectroscopic behavior. nih.gov

Table 1: Calculated Electronic Properties of a Model Urea Compound (N,N'-dimethylethylene urea) using DFT/B3LYP/6-311+G(d,p) biointerfaceresearch.com

| Property | Calculated Value |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.65 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 0.45 eV |

| HOMO-LUMO Energy Gap (ΔE) | 7.10 eV |

| Dipole Moment | 4.20 Debye |

Note: These values are for an analogous cyclic urea and serve as an example of typical computational outputs.

Quantum chemical calculations are pivotal in mapping the potential energy surface for chemical reactions involving silylated ureas, such as hydrolysis or reactions with electrophiles and nucleophiles. By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. researchgate.netnih.gov

For example, theoretical studies on the hydrolysis of urea and tetramethylurea have identified the key transition states and determined the free energy barriers for different reaction pathways. nih.gov A similar approach applied to this compound would involve identifying the transition state for the nucleophilic attack at the carbonyl carbon or the silicon atom. The transition state is an unstable, high-energy structure corresponding to the peak of the energy barrier between reactants and products. nih.gov Its geometry is characterized by partially formed and partially broken bonds.

In the base-catalyzed condensation of urea-formaldehyde, a related system, DFT calculations identified an E1cb (unimolecular elimination of conjugate base) mechanism as being significantly more favorable than a previously proposed SN2 mechanism, with a predicted potential energy barrier of 59.6 kJ/mol. mdpi.com Such calculations allow for the comparison of different possible mechanisms and the identification of the most likely reaction pathway.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Interactions

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecules, providing a dynamic picture of silylated ureas in the solution phase. These simulations are crucial for understanding how the solvent environment influences the molecule's structure, dynamics, and reactivity.

In aqueous solution, water molecules arrange themselves around the solute to form solvation shells. MD simulations can track the positions and movements of these water molecules to characterize the structure and dynamics of the solvation shell around this compound. Studies on analogous molecules like tetramethyl urea (TMU) show that it can distort the tetrahedral hydrogen-bonding network of water in its second solvation shell. researchgate.net

The carbonyl oxygen of the urea moiety is a primary site for hydrogen bonding with water molecules. MD simulations on related amides have shown that urea derivatives can strengthen the interactions between the carbonyl group and water. researchgate.net In contrast, the bulky and relatively nonpolar trimethylsilyl and methyl groups are expected to interact primarily through weaker van der Waals forces and induce a different type of solvent structuring. By analyzing trajectories from MD simulations, properties such as radial distribution functions (RDFs) can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Table 2: Representative Hydrogen Bond Analysis from MD Simulations of Urea Analogues in Water researchgate.netnih.gov

| Solute-Solvent Interaction | Key Findings |

|---|---|

| Urea Carbonyl Oxygen - Water | Strong hydrogen bond acceptor site, leading to a structured first solvation shell. |

| Amide N-H - Water | Acts as a hydrogen bond donor (not present in the fully substituted this compound). |

| Methyl/Trimethylsilyl Groups - Water | Primarily hydrophobic interactions; can influence local water structure and dynamics. |

The choice of solvent can significantly impact the stability and reactivity of silylated ureas. The stability of silyl derivatives can be hindered by their susceptibility to hydrolysis, a process highly dependent on the presence of water and the pH of the solution. researchgate.net Solvents can influence chemical reactions by preferentially solvating reactants, transition states, or products, thereby altering the energy barriers of the reaction. mdpi.com

MD simulations can be used to compute the free energy of solvation, which quantifies the energetic cost or benefit of transferring the solute from the gas phase into a solvent. By comparing these values in different solvents, one can predict solubility and partitioning behavior. Furthermore, simulations can reveal how solvent molecules participate directly in reaction mechanisms, for instance, by acting as proton shuttles or nucleophiles. For related silylated compounds, polar solvents are known to influence intramolecular interactions, such as the dative C=O→Si bond, affecting the equilibrium between different conformational states. researchgate.net The implicit consideration of solvent in quantum chemical calculations (e.g., using a polarizable continuum model) or its explicit inclusion in MD simulations is therefore critical for an accurate theoretical description of the stability and reactivity of this compound in solution.

Application of Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used to predict the chemical reactivity of molecules, thereby accelerating research and development while minimizing experimental costs. For this compound, these methodologies can provide significant insights into its reactivity profile, guiding its application in various chemical syntheses. This section explores the hypothetical application of these techniques to predict the reactivity of this specific silylated urea.

The prediction of chemical reactivity through chemoinformatic and QSAR approaches is a multifaceted process that involves the calculation of molecular descriptors, the development of predictive models, and the interpretation of these models to understand the underlying chemical phenomena. While specific QSAR studies on this compound are not extensively documented in public literature, the principles can be applied based on studies of structurally related compounds such as other silylated molecules and urea derivatives.

A primary application of QSAR in this context would be to predict the susceptibility of the silicon-nitrogen bond to hydrolysis under various conditions. The stability of this bond is crucial for the compound's utility as a silylating agent. A QSAR model for hydrolysis could be developed by correlating experimentally determined hydrolysis rates for a series of related silylated ureas with a set of calculated molecular descriptors.

Key Molecular Descriptors for Reactivity Prediction

The selection of appropriate molecular descriptors is a critical step in developing a robust QSAR model. For this compound, a combination of electronic, steric, and topological descriptors would likely be employed to capture the key structural features influencing its reactivity.

Electronic Descriptors: These descriptors provide information about the electron distribution within the molecule.

Partial Atomic Charges: The charges on the silicon, nitrogen, and carbonyl carbon atoms are expected to be significant. A more electropositive silicon atom would likely be more susceptible to nucleophilic attack.

Frontier Molecular Orbital Energies (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, are fundamental indicators of reactivity. A smaller energy gap generally suggests higher reactivity.

Steric Descriptors: These descriptors quantify the bulkiness of different parts of the molecule.

Molecular Volume and Surface Area: These provide a general measure of the molecule's size.

Steric Hindrance Parameters: Specific parameters can be calculated to describe the steric hindrance around the reactive silicon center, which would affect the approach of a nucleophile.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule.

Connectivity Indices: These indices describe the branching and connectivity of the molecular structure.

Shape Indices: These can provide more detailed information about the three-dimensional shape of the molecule.

Exemplary Data Table of Molecular Descriptors for a Hypothetical Set of Silylated Ureas

To illustrate the application of these principles, the following interactive table presents a hypothetical set of molecular descriptors for a series of silylated ureas, including our target compound, that could be used to build a QSAR model for predicting their hydrolysis rate.

| Compound | Partial Charge on Si | LUMO Energy (eV) | Steric Hindrance (Ester) | Log(k_hydrolysis) |

| This compound | 1.85 | -0.52 | -1.75 | -3.2 |

| N,N-Diethyl-N'-(trimethylsilyl)urea | 1.82 | -0.55 | -2.10 | -3.8 |

| N-Phenyl-N'-(trimethylsilyl)urea | 1.90 | -0.48 | -2.50 | -2.9 |

| N,N'-Bis(trimethylsilyl)urea | 1.95 | -0.45 | -1.50 | -2.5 |

Developing and Validating the QSAR Model

With the calculated descriptors and experimental reactivity data (e.g., hydrolysis rate constants), a QSAR model can be developed using various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

A hypothetical MLR equation for predicting the hydrolysis rate of silylated ureas might look like this:

Log(k_hydrolysis) = β₀ + β₁(Partial Charge on Si) + β₂(LUMO Energy) + β₃(Steric Hindrance)

Where:

Log(k_hydrolysis) is the predicted reactivity.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation, assess the robustness of the model, while external validation, using an independent test set of compounds, evaluates its ability to predict the reactivity of new, untested molecules.

Predicting Reaction Mechanisms and Sites of Reactivity

For example, in a reaction with an electrophile, the site with the highest value for the Fukui function for nucleophilic attack (f⁻) would be the predicted reaction center. Conversely, in a reaction with a nucleophile, the site with the highest value for the Fukui function for electrophilic attack (f⁺) would be the most probable point of interaction.

Hypothetical Fukui Function Indices for this compound

The following table provides hypothetical Fukui function indices for key atoms in this compound, which could be used to predict the regioselectivity of its reactions.

| Atom | f⁺ (Electrophilic Attack) | f⁻ (Nucleophilic Attack) |

| Si | 0.35 | 0.12 |

| N (silylated) | 0.18 | 0.25 |

| C (carbonyl) | 0.28 | 0.08 |

| O (carbonyl) | 0.15 | 0.38 |

Based on this hypothetical data, the carbonyl oxygen would be the most likely site for electrophilic attack, while the silicon atom would be the most susceptible to nucleophilic attack.

Reactivity Profiles and Derivatization Reactions of N,n,n Trimethyl N Trimethylsilyl Urea

Role of Silylation as a Protecting Group Strategy in Multistep Organic Synthesis

Silylation is a fundamental and widely employed strategy in multistep organic synthesis for the temporary protection of various protic functional groups. nbinno.comwikipedia.org The introduction of a silyl (B83357) group, such as the trimethylsilyl (B98337) (TMS) group, can modulate the reactivity of a functional group, enhance solubility in organic solvents, and increase volatility for analytical purposes like gas chromatography. nbinno.comwikipedia.org Silylating agents like N,N,N'-Trimethyl-N'-(trimethylsilyl)urea, and more commonly its analogue N,N'-Bis(trimethylsilyl)urea (BSU), offer advantages such as mild reaction conditions and the formation of byproducts that are easily removed. nbinno.cominnospk.com

The effectiveness of a silyl protecting group is determined by several factors, including the steric bulk of the substituents on the silicon atom and the electronic environment of the functional group being protected. These factors influence the stability of the silyl derivative to various reaction conditions, particularly acidic and basic environments, and allow for selective protection and deprotection.

Silyl ethers are one of the most common protecting groups for hydroxyl functionalities due to their ease of formation, stability under a range of conditions, and selective removal. researchgate.net Reagents like BSU are effective for the silylation of alcohols, phenols, and carboxylic acids under mild conditions. innospk.com The silylation of an alcohol proceeds by the transfer of the trimethylsilyl group from the silylated urea (B33335) to the hydroxyl oxygen, forming a silyl ether and N,N,N'-trimethylurea as a byproduct.

Similarly, carboxylic acids can be converted to their corresponding trimethylsilyl esters. innospk.com This protection is crucial in reactions where the acidic proton of the carboxylic acid would interfere with basic reagents or intermediates. The resulting silyl esters are generally more volatile and less polar than the parent carboxylic acids.

Table 1: Silylating Agents and Conditions for Protection of Hydroxyl and Carboxylic Acid Groups

| Functional Group | Silylating Agent | Conditions | Protected Group | Reference |

|---|---|---|---|---|

| Alcohol (R-OH) | N,N'-Bis(trimethylsilyl)urea (BSU) | Neutral, mild conditions | Silyl Ether (R-O-TMS) | innospk.com |

Primary and secondary amines can also be protected by silylation to form N-silylamines. wikipedia.org This protection strategy is important in reactions where the nucleophilicity of the amine needs to be suppressed. Silylated ureas can serve as silylating agents for amines, although other reagents like chlorotrimethylsilane (B32843) in the presence of a base are also commonly used.

The protection of thiols with silyl groups to form thioethers is less common because the silicon-sulfur bond is generally weaker and more susceptible to cleavage than the silicon-oxygen bond. However, under specific conditions, silyl protection of thiols can be achieved.

A key advantage of using silyl protecting groups is the ability to selectively remove them under different conditions, allowing for the sequential deprotection of multiple functional groups in a complex molecule. The stability of silyl ethers is influenced by steric hindrance around the silicon atom and the nature of the substituents. Generally, the order of lability for common silyl ethers is:

TMS (trimethylsilyl) > TES (triethylsilyl) > TBDMS (tert-butyldimethylsilyl) > TIPS (triisopropylsilyl) > TBDPS (tert-butyldiphenylsilyl)

Deprotection can be achieved under acidic or basic conditions, or with fluoride (B91410) ion sources, which have a high affinity for silicon. For instance, a less sterically hindered silyl ether can be cleaved under mild acidic conditions while a more hindered one remains intact. Fluoride-based reagents like tetrabutylammonium (B224687) fluoride (TBAF) are particularly effective for cleaving silicon-oxygen bonds.

Table 2: Common Reagents for Silyl Group Deprotection

| Reagent | Conditions | Selectivity |

|---|---|---|

| Acetic Acid | Aqueous solution | Cleaves less hindered silyl ethers |

| Hydrofluoric Acid (HF) | In pyridine (B92270) or acetonitrile | Highly effective, requires careful handling |

| Tetrabutylammonium Fluoride (TBAF) | In THF | Very common, high affinity for silicon |

N-Alkylation and N-Acylation Reactions of Silylated Urea Scaffolds

While direct N-alkylation of ureas can be challenging due to the potential for O-alkylation, silylated ureas can be utilized as precursors for N-alkylated derivatives. The silyl group can be displaced by an alkylating agent, although the reactivity of the nitrogen atoms is influenced by the substitution pattern. In the case of this compound, the presence of three methyl groups on two of the nitrogen atoms would direct alkylation to the remaining N-H position after silylation.

N-acylation of silylated ureas provides a route to N-acylureas, which are important structural motifs in medicinal chemistry. The reaction of a silylated urea with an acyl chloride or anhydride (B1165640) would lead to the formation of an N-acylurea, with the silyl group being eliminated as a silyl halide. The synthesis of N-acyl cyclic urea derivatives has been demonstrated through the reaction of a cyclic urea with various acyl chlorides. arkat-usa.orgresearchgate.net

Reactions with Carbonyl Compounds, Isocyanates, and Other Electrophilic Species

Silylated ureas, such as BSU, are known to react with a variety of electrophiles. innospk.com The nucleophilic nitrogen atom can add to carbonyl compounds like aldehydes and ketones. These reactions can lead to the formation of more complex urea derivatives.

The reaction of silylated amines with isocyanates is a well-established method for the synthesis of ureas. nih.gov In the case of a silylated urea, reaction with an isocyanate would lead to the formation of a biuret (B89757) derivative. For instance, the insertion of diisocyanates into aminotrimethylsilanes has been shown to produce silylated urea derivatives. nih.gov Hindered trisubstituted ureas can act as masked isocyanates, undergoing substitution reactions with various nucleophiles under neutral conditions. nih.gov

Mediated Functional Group Transformations and Rearrangement Reactions

While the primary role of this compound and its analogues is as a silylating agent and a precursor in derivatization reactions, there is potential for these compounds to mediate other functional group transformations. For example, silylating agents can be used in conjunction with other reagents to effect transformations that would not be possible otherwise. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is known to mediate a variety of reactions through its dual role as a Lewis acid and a silylating agent. acs.orgacs.org

Rearrangement reactions involving silyl groups are well-documented in organic chemistry, with the Brook rearrangement being a prominent example of a 1,2-anionic migration of a silyl group from carbon to oxygen. organic-chemistry.org While direct involvement of silylated ureas in such rearrangements is not extensively reported, the migration of silyl groups in related systems is known. For instance, in the synthesis of silylated urea derivatives from diisocyanates and aminosilanes, migration of the -SiMe3 moiety has been observed. nih.gov This suggests the potential for silyl group migrations in the context of silylated urea chemistry, which could be exploited for synthetic purposes. Additionally, silyl-accelerated 1,5-hydrogen migrations have been observed in other molecular frameworks, indicating the influence of silicon on rearrangement processes. nih.gov

Advanced Applications and Functional Roles in Organic Synthesis and Materials Science

N,N,N'-Trimethyl-N'-(trimethylsilyl)urea as a Key Silylating Reagent

Silylating agents are crucial in organic synthesis for the temporary protection of functional groups containing active hydrogen atoms, such as alcohols, amines, and carboxylic acids. This protection prevents unwanted side reactions during chemical transformations. Compounds structurally similar to this compound, like N,N'-Bis(trimethylsilyl)urea, are recognized as effective silylating reagents. sigmaaldrich.comechemi.com They introduce a trimethylsilyl (B98337) (TMS) group to the functional group, which can later be easily removed under mild conditions. The reactivity of silylating agents can be tuned by the nature of the substituents on the urea (B33335) backbone. While specific studies on the silylating potential of this compound are not prominent, its structure suggests it would function as a monofunctional silylating agent, transferring one trimethylsilyl group.

Catalytic Roles in Diverse Organic Transformations

Information regarding the specific catalytic roles of this compound in organic transformations is not well-documented in available research. Silylated compounds can sometimes participate in or influence catalytic cycles, but dedicated studies highlighting this compound as a catalyst are not readily found.

Strategic Building Block in the Construction of Complex Organic Molecules

Silylated ureas can serve as versatile building blocks in the synthesis of more complex molecules due to the reactivity of the Si-N bond and the urea backbone.

Synthesis of Advanced Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental scaffolds in many biologically active molecules, including pharmaceuticals and agrochemicals. nih.govresearchgate.net The synthesis of these structures often requires carefully planned strategies. While general silylating agents are used in these synthetic pathways to protect reactive nitrogen-containing groups, specific examples detailing the use of this compound as a key building block for constructing the core of advanced nitrogen-containing heterocyclic systems are not extensively reported.

Precursor Material in the Development of Silicon-Based Polymers and Advanced Coatings

Organosilicon compounds are important precursors for advanced materials, including silicon-based polymers and coatings, due to their unique properties like thermal stability and durability. nbinno.com For instance, related compounds like N,N'-Bis(3-trimethoxysilylpropyl)urea are used as coupling agents in the preparation of silicone-based polymers for paints, coatings, and sealants. cfsilicones.comgelest.com These precursors can crosslink with various materials to enhance adhesion and modify surface properties. cfsilicones.com While this compound contains a silicon moiety, its role as a precursor for silicon-based polymers and advanced coatings is not a focus of current available literature, which more commonly describes polysilazanes or other multifunctional silanes for these applications. researchgate.netdtic.mil

Emerging Research Frontiers and Future Perspectives for N,n,n Trimethyl N Trimethylsilyl Urea Studies

Exploration of Chiral Derivatives and Enantioselective Transformations

Chiral urea (B33335) derivatives have emerged as powerful bifunctional organocatalysts, capable of activating substrates through hydrogen bonding to facilitate a wide range of enantioselective reactions. nih.gov The unique, asymmetric structure of N,N,N'-Trimethyl-N'-(trimethylsilyl)urea makes it an intriguing, yet unexplored, scaffold for the development of new chiral catalysts and ligands.

Future research frontiers in this area include:

Design of Chiral Analogues: The synthesis of chiral derivatives by replacing one of the existing methyl or trimethylsilyl (B98337) groups with a chiral moiety is a primary objective. The development of novel chiral silanol (B1196071) ligands and other organosilicon compounds for catalysis is a growing field, and applying these design principles to the silylurea structure is a logical next step. chemrxiv.orgrsc.orgresearchgate.net

Application in Asymmetric Catalysis: Once synthesized, these new chiral silylurea derivatives could be screened as organocatalysts in various enantioselective transformations. Potential applications include Friedel-Crafts alkylations, Michael additions, and aldol (B89426) reactions, where traditional chiral ureas have already shown significant promise. nih.gov

Enantioselective Silylation: A particularly compelling future direction is the development of derivatives capable of acting as chiral silylation agents. The field of transition-metal-catalyzed enantioselective silylation of C-H bonds is advancing rapidly, but the development of new classes of chiral silicon-containing ligands and reagents remains a critical challenge. nih.gov Chiral derivatives of this compound could offer a novel approach to achieving stereocontrol in the formation of valuable chiral organosilicon compounds.

The exploration of chirality represents a significant opportunity to add value and functionality to the this compound framework.

Application of Green Chemistry Principles for Sustainable Synthesis and Utilization

Future research into this compound must be guided by the principles of green chemistry to ensure that its synthesis and application are environmentally benign and economically viable. youtube.comresearchgate.net This involves a holistic assessment of the entire lifecycle of the compound, from its creation to its final fate. nih.gov

Key research goals based on green chemistry principles include:

Atom Economy and Waste Prevention: The first principle of green chemistry is to prevent waste. skpharmteco.com Future synthetic methods should be designed to maximize the incorporation of all reactant materials into the final product (high atom economy). acs.org This includes exploring catalytic routes that minimize the use of stoichiometric reagents and avoiding unnecessary derivatization or protecting group steps. nih.govacs.org

Use of Renewable Feedstocks and Safer Reagents: A forward-looking approach would investigate the synthesis of silylureas from sustainable sources. One promising avenue is the use of carbon dioxide (CO₂) as a C1 building block to form the urea backbone by reacting it with silylamines. nih.govresearchgate.net This method not only utilizes a greenhouse gas but can also proceed under mild conditions, replacing more hazardous reagents like phosgene (B1210022).

Energy Efficiency: Synthetic methods should be designed to operate at ambient temperature and pressure whenever possible to minimize the environmental and economic impact of energy consumption. acs.org

Design for Degradation: To prevent persistence in the environment, this compound and any materials derived from it should be designed to degrade into innocuous products after their intended use.

By embedding these principles into the research and development process, the chemical community can ensure that the exploration of this compound proceeds sustainably.

Potential in Advanced Materials Science and Nanotechnology

While direct applications of this compound in materials science are not yet documented, the behavior of the closely related N,N'-Bis(trimethylsilyl)urea (BSU) provides a strong basis for future exploration. BSU is known to be a valuable additive in silicone formulations, where it can modify surface properties, improve adhesion, and enhance thermal stability. nbinno.comnbinno.com

Future research into the material applications of this compound could focus on:

Surface Modification: The reactive trimethylsilyl group could be used to functionalize the surfaces of inorganic fillers (like silica (B1680970) or titania) or polymer substrates. This could improve the compatibility between organic polymers and inorganic fillers in nanocomposites, or be used to create water-repellent and durable coatings. nbinno.com

Silicone Polymer Precursor/Additive: Similar to BSU, this compound could act as a cross-linking agent or a precursor for specialized silicone structures. Its asymmetric nature, compared to the symmetric BSU, might lead to polymers with different mechanical or thermal properties, a hypothesis that warrants experimental investigation.

Nanomaterial Synthesis: Silylating agents are often used in the synthesis and stabilization of nanoparticles. Future studies could explore the role of this compound in controlling the growth and surface chemistry of silicon-based nanomaterials or other inorganic nanoparticles.

The unique structure of this compound suggests it could be a valuable tool for creating advanced materials with tailored properties.

Interdisciplinary Approaches Combining Synthetic, Computational, and Analytical Methodologies

Unlocking the full potential of this compound requires a departure from siloed research. A modern, interdisciplinary approach that integrates synthetic, computational, and analytical chemistry is essential for a comprehensive understanding of this molecule.

A proposed integrated research framework would include:

Computational Chemistry: Before extensive lab work, computational methods like Density Functional Theory (DFT) can be used to model the molecule's geometry, electronic structure, and reaction energetics. researchgate.netnih.gov These theoretical studies can predict its reactivity, stability, and spectral properties, providing a roadmap for synthetic chemists and spectroscopists.

Synthetic Innovation: Guided by computational insights and green chemistry principles, synthetic chemists can develop novel, efficient, and sustainable routes to this compound and its functionalized derivatives (e.g., chiral versions). nih.gov

Advanced Analytical Characterization: The products of synthetic efforts must be rigorously characterized. A combination of multinuclear NMR spectroscopy, IR spectroscopy, and X-ray crystallography will be crucial for confirming molecular structures and understanding the subtle effects of silyl (B83357) group migration or intramolecular interactions. nih.gov

By combining these methodologies, researchers can create a synergistic loop where computational predictions guide synthetic experiments, and analytical results provide feedback to refine theoretical models. This integrated strategy represents the most robust and efficient path to exploring the emerging frontiers of this compound chemistry.

Future Research Directions

| Section | Research Frontier | Key Objectives | Potential Impact |

| 8.1 | AI/Machine Learning | Develop ML models to predict reactivity and properties. Use AI for retrosynthesis and automated experiment planning. | Accelerate discovery of optimal synthesis routes and novel applications. |

| 8.2 | Chiral Derivatives | Synthesize chiral analogues of the molecule. Screen new derivatives as organocatalysts in asymmetric reactions. | Creation of new catalysts for enantioselective synthesis of valuable chemicals. |

| 8.3 | Green Chemistry | Develop synthetic routes using CO₂ and other sustainable feedstocks. Optimize for atom economy and energy efficiency. | Reduce the environmental footprint of synthesis and promote circular economy principles. |

| 8.4 | Materials Science | Investigate its use as a surface modifier, cross-linker, and polymer additive. Explore its role in creating novel nanocomposites. | Development of advanced materials with enhanced durability, stability, and functionality. |

| 8.5 | Interdisciplinary Studies | Combine DFT calculations, targeted synthesis, and advanced spectroscopic analysis. | Build a comprehensive structure-property-reactivity understanding of the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.